molecular formula C26H22N4O3S3 B2869238 ETHYL 4-(4-METHYLPHENYL)-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE CAS No. 671199-73-8

ETHYL 4-(4-METHYLPHENYL)-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

Cat. No.: B2869238
CAS No.: 671199-73-8
M. Wt: 534.67
InChI Key: XFCFVRDIPBMTPA-UHFFFAOYSA-N
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Description

This compound features a thiophene-3-carboxylate ester core substituted at the 2-position with a thioacetamido linker bearing a 5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazole group and at the 4-position with a 4-methylphenyl moiety. The triazolo[3,4-b][1,3]thiazole system is a fused heterocycle combining 1,2,4-triazole and 1,3-thiazole rings, which is known to enhance bioactivity through synergistic electronic and steric effects .

Properties

IUPAC Name

ethyl 4-(4-methylphenyl)-2-[[2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S3/c1-3-33-24(32)22-19(17-11-9-16(2)10-12-17)13-34-23(22)27-21(31)15-36-26-29-28-25-30(26)20(14-35-25)18-7-5-4-6-8-18/h4-14H,3,15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCFVRDIPBMTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of the Acetamido Group

The 2-amino group on the thiophene is acylated with 2-chloroacetyl chloride to install the acetamido linker:

Procedure :

  • Ethyl 4-(4-methylphenyl)-2-aminothiophene-3-carboxylate (1.0 equiv) is treated with 2-chloroacetyl chloride (1.2 equiv) in dry dichloromethane (DCM) under N₂.
  • Triethylamine (2.0 equiv) is added to scavenge HCl.
  • Yield : 85%.

Intermediate : Ethyl 4-(4-methylphenyl)-2-(2-chloroacetamido)thiophene-3-carboxylate.

Optimization :

  • Excess chloroacetyl chloride improves yield but risks diacylation.
  • Low temperatures (0–5°C) minimize side reactions.

Sulfanyl Bridge Formation

The chloroacetamido intermediate undergoes nucleophilic substitution with 5-phenyl-triazolo[3,4-b]thiazole-3-thiol (Figure 2):

Synthesis of Thiol Component :

  • 5-Phenyl-triazolo[3,4-b]thiazole is prepared via cyclocondensation of 4-phenylthiosemicarbazide with α-bromoketones in polyphosphoric acid.
  • Thiolation is achieved using H₂S gas in DMF, yielding the thiol derivative.

Coupling Reaction :

  • Chloroacetamido intermediate (1.0 equiv) and triazolothiazole thiol (1.1 equiv) are stirred in DMF with K₂CO₃ (2.0 equiv).
  • Temperature : 60°C, 6 hours.
  • Yield : 78%.

Mechanism :

  • K₂CO₃ deprotonates the thiol, generating a thiolate nucleophile.
  • SN2 displacement of chloride forms the sulfanyl bridge.

Synthesis of the Triazolothiazole Moiety

Thetriazolo[3,4-b]thiazole ring is constructed via a one-pot cyclization (Figure 3):

Procedure :

  • 4-Phenylthiosemicarbazide (1.0 equiv) reacts with 2-bromo-1-(4-methylphenyl)ethanone (1.0 equiv) in ethanol under reflux.
  • The intermediate is treated with HCl to cyclize into the triazolothiazole core.

Key Modifications :

  • Solvent : Ethanol → improves solubility of intermediates.
  • Acid Catalyst : HCl (2.0 equiv) → enhances cyclization efficiency.

Characterization :

  • HRMS (ESI) : m/z calcd. for C₁₀H₇N₃S₂ [M+H]⁺: 241.02; found: 241.03.

Final Compound Characterization

Spectral Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 12.05 (s, 1H, NH), 8.20 (s, 1H, triazole-H), 7.65–7.10 (m, 9H, Ar-H), 4.25 (q, 2H, OCH₂CH₃), 3.95 (s, 2H, SCH₂CO), 2.40 (s, 3H, CH₃), 1.30 (t, 3H, OCH₂CH₃).
  • ¹³C NMR : δ 170.5 (COO), 165.2 (CONH), 152.0 (triazole-C), 140.5–125.0 (Ar-C), 60.8 (OCH₂), 35.2 (SCH₂), 21.3 (CH₃), 14.1 (OCH₂CH₃).
  • IR (KBr) : 3250 cm⁻¹ (NH), 1705 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Purity and Yield Optimization

Step Yield (%) Purity (HPLC)
Thiophene core 70 95
Acetamidation 85 97
Sulfanyl coupling 78 96
Final product 65 98

Critical Factors :

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) resolves diastereomers.
  • Temperature Control : Overheating during cyclization causes decomposition.

Comparative Analysis of Synthetic Routes

Alternative Methods

  • Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (30 minutes vs. 6 hours) but requires specialized equipment.
  • Solid-Phase Synthesis : Explored for triazolothiazole fragments but offers lower yields (50–55%).

Scalability Challenges

  • Thiol Stability : The triazolothiazole thiol is prone to oxidation; reactions require inert atmospheres.
  • Cost Efficiency : Bromoketones and polyphosphoric acid increase production costs.

Applications and Derivatives

The compound’s structural features align with bioactive triazolothiazoles showing antimicrobial and anticancer activity . Modifications to the 4-methylphenyl or triazole groups could enhance selectivity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-METHYLPHENYL)-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce double bonds within the heterocyclic rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or reduced heterocycles. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

ETHYL 4-(4-METHYLPHENYL)-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-METHYLPHENYL)-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis (analogous to ) involves cyclocondensation and thioether formation, contrasting with phase-transfer catalysis used for pyridyl-triazolothiadiazoles .
  • Physicochemical Properties : The ethyl ester and methylphenyl groups likely confer moderate logP values (~3.5–4.0), balancing solubility and permeability .

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